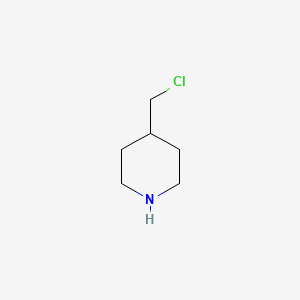

4-(Chloromethyl)piperidine

Description

BenchChem offers high-quality 4-(Chloromethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Chloromethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c7-5-6-1-3-8-4-2-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIGJVMEFKRSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20330371 | |

| Record name | 4-(chloromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58013-32-4 | |

| Record name | 4-(chloromethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20330371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Chloromethyl)piperidine hydrochloride CAS number and properties

An In-depth Technical Guide to 4-(Chloromethyl)piperidine Hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of 4-(Chloromethyl)piperidine hydrochloride (CAS No: 1822-61-3), a pivotal reagent in modern synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, core reactivity, and critical applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices, ensuring a robust understanding of its practical application.

Core Properties and Structural Significance

4-(Chloromethyl)piperidine hydrochloride is a bifunctional organic compound featuring a nucleophilic secondary amine within a piperidine ring and an electrophilic chloromethyl group.[1] This dual reactivity makes it a versatile building block, though it also presents unique challenges that can be overcome with strategic synthetic planning.[1] The compound is typically supplied as a hydrochloride salt, which enhances its stability and solubility in polar solvents, but requires neutralization for reactions involving the piperidine nitrogen as a nucleophile.[2]

One of the most critical handling properties of this reagent is its hygroscopic nature. Absorption of atmospheric moisture can lead to hydrolysis of the reactive chloromethyl group to the corresponding, and often unreactive, hydroxymethyl derivative, leading to diminished yields and reaction failures.[3] Therefore, stringent control of storage conditions is paramount.

Key Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1822-61-3 | [1] |

| Molecular Formula | C₆H₁₂ClN·HCl | [1] |

| Molecular Weight | 170.09 g/mol | [1] |

| Appearance | Light brown to brown solid/powder | [1][4] |

| Melting Point | 128-130 °C | [1][5][6] |

| Boiling Point | 189.5 °C at 760 mmHg | [6] |

| Density | 0.99 g/cm³ | [6] |

| Flash Point | 68.4 °C | [6] |

| Storage Conditions | Room temperature, keep dry, cool, and under inert gas | [1][3] |

Synthesis Pathway and Rationale

While multiple synthetic routes can be envisioned, the most common and logical laboratory-scale preparation involves the chlorination of the readily available precursor, 4-(hydroxymethyl)piperidine. This transformation is typically achieved using a potent chlorinating agent such as thionyl chloride (SOCl₂).[1] The causality for choosing thionyl chloride lies in its efficacy and the fact that the byproducts of the reaction (SO₂ and HCl gas) are volatile, which simplifies purification. The final step involves precipitating the product as its hydrochloride salt to enhance stability for storage.[1]

Caption: Proposed synthetic workflow for 4-(chloromethyl)piperidine HCl.

Generalized Synthesis Protocol

Disclaimer: This is a representative protocol based on established chemical principles. It must be adapted and performed with rigorous safety precautions in a controlled laboratory environment.

-

Reaction Setup: In a fume hood, dissolve 4-(hydroxymethyl)piperidine (1 equivalent) in an inert solvent like dichloromethane (DCM) within a flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C using an ice bath.

-

Chlorination: Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the cooled solution. Control the addition rate to maintain the temperature below 10 °C. After addition, allow the mixture to warm to room temperature and stir until reaction completion (monitored by TLC or LC-MS).

-

Work-up (Quenching): Carefully and slowly pour the reaction mixture over crushed ice to quench the excess thionyl chloride. Basify the aqueous solution with a base (e.g., NaOH) to deprotonate the piperidine nitrogen, and extract the free base product into an organic solvent (e.g., ethyl acetate).

-

Salt Formation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and then add a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.[1]

-

Isolation: Collect the resulting solid precipitate by filtration, wash with a cold solvent (e.g., cold diethyl ether) to remove impurities, and dry under vacuum to yield the final product.[1]

Core Reactivity and Mechanistic Insight

The primary utility of 4-(chloromethyl)piperidine hydrochloride is as an alkylating agent . The electron-withdrawing chlorine atom makes the adjacent methylene carbon electrophilic and susceptible to bimolecular nucleophilic substitution (SN2) by a wide range of nucleophiles.[4][7]

Caption: General Sₙ2 mechanism for nucleophilic substitution.

This reactivity allows for the covalent attachment of the piperidin-4-ylmethyl moiety to target molecules.[1] However, the piperidine nitrogen is also a secondary amine and thus nucleophilic.[1] In reactions where the intended nucleophile is external, the piperidine nitrogen can compete, leading to self-alkylation or other side products. To ensure selectivity for the chloromethyl position, it is often necessary to either:

-

Use a large excess of the external nucleophile.

-

Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc-carbamate) prior to the desired alkylation step.[1]

Key Applications in Drug Development: N-Alkylation

The most prevalent application of this reagent is in the N-alkylation of primary and secondary amines, anilines, amides, and nitrogen-containing heterocycles to introduce the piperidin-4-ylmethyl scaffold.[4] This is a cornerstone strategy in medicinal chemistry.

Caption: A general workflow for N-alkylation reactions.

Field-Proven Protocol: General N-Alkylation

-

Reaction Setup: To a solution of the amine substrate (1 equivalent) in a polar aprotic solvent (e.g., DMF, acetonitrile), add a suitable base (2-3 equivalents), such as potassium carbonate or triethylamine.[1] Causality: The base is crucial to neutralize the hydrochloride of the reagent and the HCl generated during the SN2 reaction, preventing protonation and deactivation of the amine nucleophile.

-

Reagent Addition: Add 4-(chloromethyl)piperidine hydrochloride (1.0-1.2 equivalents) to the mixture, often portion-wise to control any initial exotherm.[1][8]

-

Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]

-

Work-up and Isolation: Cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1] Combine the organic layers, wash with brine to remove residual water and inorganic salts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product using standard techniques, such as column chromatography, to isolate the desired N-alkylated compound.

Case Study 1: Synthesis of N-Type Calcium Channel Blockers

A significant application is in synthesizing potent N-type (Cav2.2) calcium channel blockers, which are high-value targets for novel analgesics to treat chronic pain.[9] In many of these therapeutic agents, the 4-(piperidinylmethyl) moiety serves as a key pharmacophoric element that interacts directly with the calcium channel protein.[9] The reagent provides an efficient method for incorporating this critical structural motif onto various molecular scaffolds, such as 4-piperidinylaniline analogs.[9]

Case Study 2: Development of Potent Kinase Inhibitors

Dysregulation of kinase signaling is a hallmark of many diseases, including cancer.[7] The development of small-molecule kinase inhibitors is a major focus of modern drug discovery. The piperidin-4-ylmethyl group, when installed using 4-(chloromethyl)piperidine hydrochloride, can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, significantly enhancing inhibitory activity.[7] This strategy has been successfully used to modify diverse heterocyclic cores like pyrazoles, pyrimidines, and indoles to create potent and selective kinase inhibitors.[7]

Analytical Protocols and Troubleshooting

Protocol: Melting Point Determination

The melting point is a critical indicator of purity.[5]

-

Sample Preparation: Finely crush a small amount of dry 4-(chloromethyl)piperidine hydrochloride. Pack the powder into a capillary tube to a height of 2-3 mm.[5]

-

Initial Measurement: Place the capillary tube in a melting point apparatus and heat at a rapid rate (10-20 °C/minute) to determine an approximate melting range.[5]

-

Refined Measurement: Using a fresh sample, heat rapidly to ~20 °C below the approximate melting point, then slow the heating rate to 1-2 °C/minute.[5]

-

Data Recording: Record the temperature at which the first liquid droplet appears and the temperature at which the last crystal melts. A sharp range (0.5-1.0 °C) is indicative of high purity.[5]

Troubleshooting Common N-Alkylation Issues

| Problem | Potential Cause(s) | Recommended Solution(s) | Reference |

| Low or No Yield | Reagent Hydrolysis: Reagent was exposed to moisture. | Dry the reagent under vacuum before use. Ensure anhydrous solvents and an inert (N₂/Ar) atmosphere. | [3][10] |

| Insufficient Base: Incomplete neutralization of HCl salts. | Use a stronger or more soluble base. Ensure at least 2 equivalents are used. | [10] | |

| Poor Solubility: Reactants not fully dissolved. | Screen for a more suitable solvent or increase the reaction temperature. | [10] | |

| Multiple Products on TLC | Over-alkylation: The product amine reacts again with the alkylating agent. | Add the alkylating agent slowly to the amine solution. Use a slight excess of the starting amine. | [10] |

| Elimination Side-Reaction: Formation of an alkene byproduct. | Use a milder, non-nucleophilic base (e.g., DIPEA). Run the reaction at the lowest effective temperature. | [10] |

Safety, Handling, and Storage

4-(Chloromethyl)piperidine hydrochloride is a corrosive and hazardous chemical that requires careful handling.

| Hazard Type | Description & GHS Codes | Precautionary Measures (P-codes) |

| Corrosion | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. | P260, P280, P303+P361+P353, P305+P351+P338+P310 |

| Irritation | May cause respiratory tract and gastrointestinal irritation. | P260, P304+P340+P310 |

Data sourced from multiple safety data sheets.[11][12]

First-Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[11]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[11]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[11]

Storage and Handling:

-

Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[12]

-

For moisture-sensitive applications, storage in a desiccator or glovebox under an inert atmosphere is highly recommended to preserve the reagent's integrity.[3]

Conclusion

4-(Chloromethyl)piperidine hydrochloride is an indispensable tool in the arsenal of the modern synthetic chemist. Its ability to function as a robust alkylating agent for the introduction of the pharmacologically significant piperidin-4-ylmethyl moiety makes it a high-value intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics for a range of diseases.[1][7] A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in research and development.

References

-

Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97% - Cole-Parmer. (URL: [Link])

- CN105085378A - Synthetic method of 4-(chloromethyl)

-

Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392 - PubChem. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Synthesis of 4-(Chloromethyl)piperidine from 4-(Hydroxymethyl)piperidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Chloromethyl)piperidine is a pivotal bifunctional building block in medicinal chemistry, enabling the introduction of the piperidin-4-ylmethyl moiety into a diverse range of molecular scaffolds.[1][2] Its synthesis from the readily available precursor, 4-(hydroxymethyl)piperidine, is a cornerstone transformation for synthetic chemists. This guide provides an in-depth technical analysis of this conversion, focusing on the prevalent and robust method utilizing thionyl chloride (SOCl₂). We will dissect the underlying reaction mechanisms, present two strategic synthetic pathways (direct chlorination and an N-protected route), offer detailed, field-tested experimental protocols, and underscore critical safety considerations. The causality behind procedural choices is emphasized throughout, equipping the practicing scientist with the knowledge to execute this synthesis with efficiency, safety, and high fidelity.

Strategic Overview: The Conversion of a Primary Alcohol to an Alkyl Chloride

The core transformation is the substitution of a primary hydroxyl group with a chloride atom. While several reagents can effect this change, thionyl chloride (SOCl₂) is overwhelmingly favored for its efficacy and practical advantages. The reaction's primary driving force is the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which evolve from the reaction mixture and shift the equilibrium towards the product.[3]

The Mechanistic Landscape: Sₙ2 vs. Sₙi

The reaction of an alcohol with thionyl chloride proceeds through the formation of a highly reactive alkyl chlorosulfite intermediate.[4][5][6] For primary and secondary alcohols, the subsequent displacement of this intermediate by a chloride ion dictates the stereochemical outcome.

-

Sₙi (Substitution Nucleophilic internal): In the absence of a base, the chloride can be delivered from the chlorosulfite leaving group itself, leading to retention of configuration. This pathway is more common for secondary alcohols.[4][5][7]

-

Sₙ2 (Substitution Nucleophilic bimolecular): The addition of a base, such as pyridine, prevents the Sₙi pathway. Pyridine reacts with the alkyl chlorosulfite intermediate and liberates a free chloride ion, which then acts as an external nucleophile, attacking the carbon center from the backside and ensuring an inversion of configuration.[4][6][8]

For a primary alcohol like 4-(hydroxymethyl)piperidine, which lacks a stereocenter at the reaction site, the Sₙ2 pathway is dominant even without a base, making the reaction straightforward.[3][5]

A Critical Consideration: The Nucleophilic Piperidine Nitrogen

The secondary amine within the piperidine ring is both basic and nucleophilic. This presents a significant challenge. It will readily react with the acidic HCl byproduct and the electrophilic thionyl chloride reagent.[1] More problematically, the resulting 4-(chloromethyl)piperidine product contains a nucleophilic nitrogen and an electrophilic chloromethyl group, creating the potential for intermolecular self-alkylation and polymerization.[9]

This duality necessitates a key strategic decision:

-

Direct Chlorination: Proceed with the reaction on the unprotected piperidine. The reaction consumes additional SOCl₂ and generates the product as its hydrochloride salt. This salt form is stable, non-nucleophilic, and prevents self-alkylation, making it ideal for storage and for use as an alkylating agent in subsequent steps.[1]

-

N-Protection Strategy: If the piperidine nitrogen is required as a nucleophile in a subsequent synthetic step, it must be protected before chlorination. The tert-butoxycarbonyl (Boc) group is an excellent choice, as it is stable under the chlorination conditions and can be efficiently removed later under acidic conditions.[1][10][11]

The choice between these pathways is dictated entirely by the overall synthetic plan.

Visualizing the Synthetic Pathways

The following diagrams illustrate the mechanistic pathway for the chlorination and the strategic choice between the direct and protected routes.

Caption: Sₙ2 mechanism for the conversion of a primary alcohol to an alkyl chloride using thionyl chloride.

Caption: Comparison of the direct versus N-protected synthetic workflows.

Experimental Protocols

Safety Prerequisite: Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water.[12][13][14] All manipulations must be performed in a certified chemical fume hood.[15] Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and solvent-resistant gloves (e.g., neoprene or Viton®), is mandatory.[13][16] An emergency shower and eyewash station must be accessible.[16][15]

Protocol A: Direct Synthesis of 4-(Chloromethyl)piperidine Hydrochloride

This protocol is optimized for producing the stable hydrochloride salt directly, which is suitable for long-term storage and subsequent use as an alkylating agent.

Step-by-Step Methodology:

-

Reaction Setup: Equip a dry, three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a reflux condenser fitted with a gas outlet connected to a basic scrubber (e.g., NaOH solution) to neutralize HCl and SO₂ gases. Place the flask under an inert atmosphere (Nitrogen or Argon).

-

Reagent Charging: Charge the flask with 4-(hydroxymethyl)piperidine (1.0 eq) and an anhydrous, inert solvent such as dichloromethane (DCM) (approx. 5-10 mL per gram of alcohol).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Thionyl Chloride Addition: Dissolve thionyl chloride (SOCl₂, ~2.2 eq) in anhydrous DCM and add it to the dropping funnel. Add the SOCl₂ solution dropwise to the cooled alcohol solution, maintaining the internal temperature below 10 °C. Causality Note: The reaction is exothermic. Slow, controlled addition prevents temperature spikes that could lead to side reactions. Using at least two equivalents of SOCl₂ is necessary to react with both the hydroxyl group and the piperidine nitrogen.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until the reaction is deemed complete by TLC analysis (monitoring the disappearance of the starting material).

-

Work-up: Carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. Caution: The vapors are corrosive.

-

Salt Formation and Isolation: Dissolve the resulting crude residue in a minimal amount of a suitable solvent like diethyl ether or isopropanol. The hydrochloride salt will likely precipitate.[1] If precipitation is slow, it can be induced by adding a co-solvent like hexane or by cooling.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.[1]

-

Drying: Dry the white to light-brown solid product under vacuum to a constant weight.

Protocol B: Synthesis via N-Boc Protection

This two-step protocol is ideal when the final product is needed as the free base or when the piperidine nitrogen must be available for subsequent reactions.

Step 1: Synthesis of N-Boc-4-(hydroxymethyl)piperidine

-

Setup: In a round-bottom flask, dissolve 4-(hydroxymethyl)piperidine (1.0 eq) in a suitable solvent (e.g., DCM or a mixture of dioxane and water).

-

Base Addition: Add a base such as triethylamine (Et₃N, 1.1 eq) or aqueous sodium hydroxide.

-

Boc₂O Addition: Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours until TLC indicates full consumption of the starting material.

-

Work-up: Concentrate the solvent. If an aqueous system was used, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected alcohol, which is often pure enough for the next step.

Step 2: Chlorination of N-Boc-4-(hydroxymethyl)piperidine

-

Reaction Setup: Following the same setup as in Protocol A (Step 1), charge the flask with N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) and anhydrous DCM.

-

Pyridine Addition (Optional but Recommended): Add anhydrous pyridine (1.2 eq). Causality Note: While not strictly necessary for a primary alcohol, pyridine acts as a base to scavenge the generated HCl, preventing any potential acid-catalyzed side reactions or degradation of the Boc group, ensuring a cleaner reaction.[6][8]

-

Cooling & SOCl₂ Addition: Cool the solution to 0 °C and add thionyl chloride (1.1 eq) dropwise, maintaining a low temperature.

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 1-3 hours until completion by TLC.

-

Work-up & Purification: Quench the reaction by carefully adding it to a cold, saturated aqueous sodium bicarbonate solution.[17] Extract the product with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude N-Boc-4-(chloromethyl)piperidine can be purified by column chromatography on silica gel.[1]

Step 3 (Optional): N-Boc Deprotection

-

Setup: Dissolve the purified N-Boc-4-(chloromethyl)piperidine (1.0 eq) in a suitable solvent like DCM, dioxane, or diethyl ether.

-

Acid Addition: Cool to 0 °C and add a strong acid. Common reagents include trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane.[10][18]

-

Reaction: Stir at room temperature for 1-4 hours.

-

Isolation: Remove the solvent and excess acid under reduced pressure. The final 4-(chloromethyl)piperidine hydrochloride salt is obtained and can be triturated with ether to yield a pure solid.

Data Summary for Synthetic Protocols

| Parameter | Protocol A (Direct) | Protocol B (Protected) |

| Starting Material | 4-(Hydroxymethyl)piperidine | 4-(Hydroxymethyl)piperidine |

| Key Reagents | SOCl₂ (~2.2 eq) | 1. Boc₂O (1.05 eq) 2. SOCl₂ (1.1 eq), Pyridine (1.2 eq) |

| Solvent | Anhydrous Dichloromethane (DCM) | 1. DCM or Dioxane/H₂O 2. Anhydrous DCM |

| Temperature | 0 °C to Room Temperature | 1. 0 °C to RT 2. 0 °C to RT |

| Typical Reaction Time | 2 - 4 hours | 1. 12 - 24 hours 2. 1 - 3 hours |

| Work-up | Concentration, Precipitation | 1. Extraction 2. Aqueous Quench, Extraction |

| Purification | Filtration, Washing/Recrystallization | Column Chromatography (for Boc-intermediate) |

| Final Product Form | Hydrochloride Salt | N-Boc Intermediate or Hydrochloride Salt (after deprotection) |

Conclusion

The synthesis of 4-(chloromethyl)piperidine from its corresponding alcohol is a robust and scalable transformation critical to the synthesis of numerous pharmaceutical agents. The choice of strategy—direct chlorination versus an N-protection approach—is a critical decision point dictated by the broader synthetic context. The direct method offers a rapid and efficient route to the stable hydrochloride salt, an excellent electrophilic building block. The protected route provides access to the N-Boc intermediate, preserving the nucleophilicity of the piperidine nitrogen for subsequent transformations. By understanding the underlying mechanisms, recognizing the inherent reactivity of the piperidine moiety, and adhering to strict safety protocols when handling thionyl chloride, researchers can confidently and successfully incorporate this valuable synthon into their drug discovery programs.

References

-

SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi (2014-02-10). [Link]

-

Alcohol + SOCl2 - ReactionWeb.io (2025-07-12). [Link]

-

Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. [Link]

-

SOCl2 Mechanism: Alcohols to Alkyl Halides | PDF | Chemical Reactions - Scribd (2020-06-06). [Link]

-

Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov. [Link]

-

SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides - Chemistry Steps. [Link]

-

SOP 0079 - Thionyl Chloride - Standard Operating Procedures for (2013-07-22). [Link]

-

Thionyl chloride - Lanxess. [Link]

-

Safety Data Sheet: Thionyl chloride - Carl ROTH. [Link]

-

4-(Hydroxymethyl)piperidine - CHEMICAL POINT. [Link]

-

What happened when alcohol react with Thionyl chloride in presence of Pyridine - Filo (2025-04-12). [Link]

-

4-(Chloromethyl)Pyridine Hydrochloride - 1822-51-1 - Discovery Fine Chemicals. [Link]

-

Thionyl Chloride-Pyridine-Mediated Rearrangement of Tertiary Alcohols - ResearchGate (2025-08-06). [Link]

- CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)

-

Treatment of allylic alcohol with thionyl chloride: why is the product rearranged? (2017-05-11). [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. [Link]

- CN105085378A - Synthetic method of 4-(chloromethyl)

-

Reaction of alcohols with thionyl chloride - YouTube (2018-02-23). [Link]

-

Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols (2025-08-06). [Link]

-

Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit (2024-02-27). [Link]

-

Protective Groups - Organic Chemistry Portal. [Link]

-

Nitrogen Protecting Groups: Recent Developments and New Applications - ResearchGate (2025-08-06). [Link]

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reactionweb.io [reactionweb.io]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. orgosolver.com [orgosolver.com]

- 6. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 7. scribd.com [scribd.com]

- 8. What happened when alcohol react with Thionyl chloride in presence of Pyr.. [askfilo.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Protective Groups [organic-chemistry.org]

- 12. westliberty.edu [westliberty.edu]

- 13. lanxess.com [lanxess.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. drexel.edu [drexel.edu]

- 16. nj.gov [nj.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

A House Divided: A Technical Guide to the Stability and Handling of 4-(Chloromethyl)piperidine Free Base vs. Hydrochloride Salt

Abstract

4-(Chloromethyl)piperidine is a pivotal bifunctional building block in medicinal chemistry, prized for its piperidine core—a common motif in pharmaceuticals—and a reactive chloromethyl handle for synthetic elaboration. However, its utility is intrinsically linked to the choice between its two commercially available forms: the volatile, reactive free base and the stable, crystalline hydrochloride salt. This guide provides an in-depth comparative analysis of these two forms, elucidating the chemical principles that govern their disparate stabilities. We will explore the inherent reactivity of the free base, leading to its degradation, and contrast this with the protective stability imparted by salt formation. This whitepaper will equip researchers, scientists, and drug development professionals with the technical understanding and practical protocols necessary for the safe and effective storage, handling, and application of this versatile reagent.

Introduction: The Tale of Two Forms

In the realm of organic synthesis, the decision to use a reagent as a free base or a salt is a critical one, with profound implications for reaction outcomes, purity, and safety. This is particularly true for 4-(Chloromethyl)piperidine, a molecule possessing both a nucleophilic secondary amine and an electrophilic primary alkyl chloride. This duality dictates its chemical behavior and, consequently, its stability.

-

4-(Chloromethyl)piperidine Free Base exists as a liquid or low-melting solid, characterized by its high reactivity. The lone pair of electrons on the piperidine nitrogen is readily available, making it a potent nucleophile.

-

4-(Chloromethyl)piperidine Hydrochloride is a crystalline solid.[1] The protonation of the basic piperidine nitrogen by hydrochloric acid neutralizes its nucleophilicity, rendering the molecule significantly more stable and easier to handle.[1][2]

This guide will dissect the underlying reasons for these differences, providing a robust framework for making informed decisions in the laboratory.

The Core of Instability: The Reactive Nature of the Free Base

The instability of 4-(chloromethyl)piperidine free base is not a matter of simple decomposition but rather a consequence of its inherent bifunctionality. The molecule contains both a nucleophile (the secondary amine) and an electrophile (the chloromethyl group) within the same structure. This sets the stage for self-reaction, primarily through an intramolecular SN2 reaction.

The Inevitable Self-Reaction: Intramolecular Cyclization

The primary degradation pathway for the free base is an intramolecular nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This results in the formation of a strained, highly reactive bicyclic aziridinium or azetidinium intermediate. This intermediate can then be attacked by another molecule of the free base, initiating oligomerization or polymerization. This cascade of reactions leads to a complex mixture of byproducts and a decrease in the purity of the desired reagent over time.

Caption: Degradation pathway of 4-(chloromethyl)piperidine free base.

This inherent reactivity makes the free base challenging to store for extended periods and necessitates its generation in situ or immediate use after preparation.

The Shield of Stability: The Hydrochloride Salt

The superior stability of 4-(chloromethyl)piperidine hydrochloride stems from a simple yet effective chemical modification: the protonation of the piperidine nitrogen.[1][2]

Quenching Nucleophilicity

The formation of the ammonium salt effectively sequesters the lone pair of electrons on the nitrogen atom, rendering it non-nucleophilic. This protonation acts as a protective shield, preventing the intramolecular SN2 reaction that plagues the free base. The positively charged nitrogen atom also induces a slight electron-withdrawing effect, which can subtly decrease the reactivity of the chloromethyl group, though its primary role remains that of an alkylating agent.

Caption: The principle of stability for the hydrochloride salt.

Physicochemical Properties: A Comparative Analysis

The conversion to the hydrochloride salt also significantly alters the compound's physical properties, contributing to its ease of use and stability.

| Property | 4-(Chloromethyl)piperidine Free Base | 4-(Chloromethyl)piperidine Hydrochloride |

| CAS Number | 58013-32-4[1] | 1822-61-3[1] |

| Molecular Formula | C₆H₁₂ClN[1] | C₆H₁₂ClN·HCl[1] |

| Molecular Weight | 133.62 g/mol [1] | 170.09 g/mol [3] |

| Typical Appearance | Liquid or low-melting solid[1] | Light brown to brown crystalline solid[1][2][3] |

| Melting Point | Not well-defined | 128-130 °C[3] |

| Solubility | Higher in non-polar organic solvents (e.g., Toluene, Hexane)[1] | Higher in polar solvents (e.g., Water, Alcohols)[1] |

| Stability | Less stable; reactive[1] | Stable with a significantly longer shelf-life[1][4] |

| Hygroscopicity | N/A (liquid) | Hygroscopic[5] |

Practical Guidance: Storage and Handling

The distinct properties of the free base and its hydrochloride salt necessitate different approaches to their storage and handling.

4-(Chloromethyl)piperidine Hydrochloride

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5] Due to its hygroscopic nature, storage in a desiccator is recommended for moisture-sensitive applications.[5]

-

Handling: As a corrosive solid, wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]

4-(Chloromethyl)piperidine Free Base

-

Storage: The free base is best generated immediately before use. If short-term storage is necessary, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to minimize degradation.

-

Handling: As a corrosive and volatile liquid, all handling should be performed in a fume hood.[4][6] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][6] Have spill control materials readily available.

Experimental Protocols

Protocol 1: Generation of 4-(Chloromethyl)piperidine Free Base from Hydrochloride Salt

This protocol describes a standard laboratory acid-base extraction to generate the free base from its more stable salt form.

Materials:

-

4-(Chloromethyl)piperidine hydrochloride

-

Deionized water

-

2 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Separatory funnel, round-bottom flask, rotary evaporator

Procedure:

-

Dissolution: Dissolve 4-(chloromethyl)piperidine hydrochloride (1.0 eq) in deionized water (approximately 10 mL per gram of salt) in a separatory funnel.

-

Basification: Cool the aqueous solution in an ice bath. Slowly add 2 M NaOH solution dropwise with swirling until the pH of the solution is >10, as confirmed by pH paper.[1]

-

Extraction: Extract the basic aqueous solution with dichloromethane (3 x 20 mL). The less polar free base will partition into the organic layer.[1]

-

Washing: Combine the organic extracts and wash with brine (1 x 20 mL) to remove residual water.[1]

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[1]

-

Isolation: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the 4-(chloromethyl)piperidine free base.[1] Use immediately.

Caption: Experimental workflow for generating the free base.

Protocol 2: N-Alkylation of Aniline with 4-(Chloromethyl)piperidine Hydrochloride

This protocol provides a general procedure for a typical SN2 reaction using the stable hydrochloride salt.

Materials:

-

Aniline (1.0 eq)

-

4-(Chloromethyl)piperidine hydrochloride (1.1 - 1.2 eq)[7]

-

Potassium carbonate (K₂CO₃), finely powdered and dry (2.0 - 2.5 eq)[7]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, heating mantle, TLC plates, column chromatography supplies

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add aniline (1.0 eq), anhydrous DMF, and potassium carbonate (2.0-2.5 eq).[7]

-

Addition of Alkylating Agent: Add 4-(chloromethyl)piperidine hydrochloride (1.1-1.2 eq) portion-wise to the stirred suspension.[7]

-

Reaction: Stir the mixture at room temperature or heat to 50-80 °C.[3][7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Pour the reaction mixture into water and extract with ethyl acetate.[8]

-

Washing: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.[8]

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography.[7]

Spectroscopic Characterization: Distinguishing the Forms

¹H NMR spectroscopy is a powerful tool for distinguishing between the free base and the hydrochloride salt. The key difference lies in the chemical shifts of the protons adjacent to the piperidine nitrogen.

-

Free Base (in CDCl₃): The protons on the carbons alpha to the nitrogen typically appear as multiplets between 2.5-3.0 ppm.[1]

-

Hydrochloride Salt (in D₂O or DMSO-d₆): Due to the deshielding effect of the positively charged nitrogen, the signals for the alpha-protons are shifted significantly downfield, appearing at >3.0 ppm.[1]

Conclusion: A Strategic Choice for Synthesis

The choice between 4-(chloromethyl)piperidine free base and its hydrochloride salt is a clear-cut decision based on the principles of chemical stability and reactivity. The hydrochloride salt offers superior stability, longer shelf-life, and ease of handling, making it the preferred form for storage and most applications.[1][4] The reactive free base, while necessary for reactions where the piperidine nitrogen acts as a nucleophile, should be generated in situ and used without delay to avoid degradation through self-reaction. A thorough understanding of the distinct chemical personalities of these two forms is paramount for any scientist aiming to leverage the synthetic potential of this valuable piperidine building block.

References

-

Chemscape Safety Technologies. (2023). How to Safely Handle & Store Corrosive Substances. Retrieved from [Link]

-

High Speed Training. (2018). How to Safely Store, Handle & Dispose of Corrosive Chemicals. Retrieved from [Link]

-

LDH Chemical Logistics. (n.d.). Storage of Corrosive Substances. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(Chloromethyl)pyridine hydrochloride. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0030285). Retrieved from [Link]

-

Reddit. (2020). Intramolecular SN2...?. Retrieved from [Link]

-

TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

-

YouTube. (2023). SN2 Intramolecular Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

- Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.

-

NIH. (2024). Structure-based development of novel spiro-piperidine ASH1L inhibitors. Retrieved from [Link]

-

ResearchGate. (2025). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

- Google Patents | European Patent Office. (2019). FUSED RING COMPOUNDS - EP 3735299 B1.

- Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-(CHLOROMETHYL)PIPERIDINE HYDROCHLORIDE | 1822-61-3 | Benchchem [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. reddit.com [reddit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-(Chloromethyl)piperidine

Abstract

4-(Chloromethyl)piperidine, particularly as its hydrochloride salt, is a pivotal bifunctional building block in medicinal and synthetic chemistry, enabling the incorporation of the piperidin-4-ylmethyl moiety into a diverse range of molecular scaffolds.[1][2] Despite its widespread use as a reactive intermediate, a comprehensive, publicly available dataset on its thermal stability and decomposition profile is notably absent.[1][3] This technical guide serves as a crucial resource for researchers, scientists, and drug development professionals by not only collating the available information but also providing a robust framework for experimentally determining the thermal stability of this compound. We will delve into the theoretical decomposition pathways, present detailed, field-proven methodologies for thermal analysis, and discuss the analytical techniques required for identifying decomposition products. This guide is structured to empower researchers to generate reliable and reproducible safety data, ensuring the safe handling, storage, and utilization of 4-(chloromethyl)piperidine in pharmaceutical development and beyond.

Introduction: The Double-Edged Sword of Reactivity

The synthetic utility of 4-(chloromethyl)piperidine hydrochloride lies in the electrophilic nature of its chloromethyl group, which readily participates in nucleophilic substitution reactions.[1][2] This reactivity, however, is intrinsically linked to its potential for thermal instability. As a primary alkyl halide, it is susceptible to degradation, a process that can be accelerated by elevated temperatures.[1] For drug development professionals, understanding the thermal stability of such a key intermediate is not merely an academic exercise; it is a critical component of risk assessment, process safety, and ensuring the quality and purity of active pharmaceutical ingredients (APIs).

The piperidine ring is a common motif in many pharmaceuticals, and its derivatives are of significant interest in drug discovery.[1][4] The thermal liability of 4-(chloromethyl)piperidine can lead to:

-

Runaway Reactions: Exothermic decomposition can lead to a rapid increase in temperature and pressure, posing a significant safety hazard in a laboratory or manufacturing setting.[5][6]

-

Product Impurities: Decomposition products can contaminate the reaction mixture, leading to lower yields and complex purification challenges.[7]

-

Compromised Reagent Integrity: Improper storage conditions can lead to the degradation of the reagent, rendering it unsuitable for its intended synthetic purpose.[8]

This guide will provide the necessary theoretical background and practical experimental protocols to thoroughly characterize the thermal behavior of 4-(chloromethyl)piperidine.

Theoretical Decomposition Pathways

While specific experimental data is scarce, we can postulate the most likely decomposition pathways based on the chemical structure of 4-(chloromethyl)piperidine. These pathways are crucial for designing experiments and for identifying potential decomposition products.

Intramolecular Cyclization (N-Alkylation)

In its free base form, the piperidine nitrogen is nucleophilic and can attack the electrophilic chloromethyl group in an intramolecular SN2 reaction. This would lead to the formation of a bicyclic quaternary ammonium salt, 1-azabicyclo[2.2.1]heptane chloride. This process is expected to be more favorable at elevated temperatures.

Intermolecular N-Alkylation

Two molecules of 4-(chloromethyl)piperidine (as the free base) can react with each other, where the piperidine nitrogen of one molecule displaces the chloride of another, leading to the formation of a dimeric quaternary ammonium salt.[7] This bimolecular reaction is concentration-dependent and would also be accelerated by heat.

Elimination of Hydrogen Chloride

At higher temperatures, alkyl halides can undergo elimination reactions to form alkenes.[1] For 4-(chloromethyl)piperidine, this would involve the elimination of HCl to form 4-methylenepiperidine. The hydrochloride salt is likely to liberate hydrogen chloride gas upon heating.[1]

Hydrolysis

Given that 4-(chloromethyl)piperidine hydrochloride is hygroscopic, water can play a significant role in its stability.[8] The chloromethyl group is susceptible to hydrolysis, particularly at elevated temperatures or non-neutral pH, to form 4-(hydroxymethyl)piperidine.[1][8] While this is a substitution reaction, it is a key degradation pathway that can be initiated by thermal energy in the presence of moisture.

Experimental Determination of Thermal Stability

To obtain reliable data on the thermal stability of 4-(chloromethyl)piperidine, a combination of thermoanalytical techniques should be employed. The following sections provide detailed, step-by-step protocols for these essential experiments.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which the material decomposes and the fraction of mass lost during decomposition.

Experimental Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-(chloromethyl)piperidine hydrochloride into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Identify the temperatures at which 5% and 50% mass loss occurs (T5% and T50%).

-

Determine the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperature and enthalpy of transitions such as melting, crystallization, and decomposition.

Experimental Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 4-(chloromethyl)piperidine hydrochloride into a hermetically sealed aluminum pan. Use of a pinhole lid can allow for the release of gaseous decomposition products.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Determine the melting point (Tm) from the peak of the endothermic melting transition. The reported melting point is in the range of 128-130 °C.[2][9]

-

Identify the onset temperature of any exothermic events (decomposition).

-

Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exothermic peak.

-

Accelerating Rate Calorimetry (ARC)

Principle: ARC is a highly sensitive adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample's exothermic activity.[6][10] It is considered the gold standard for assessing thermal runaway potential under worst-case adiabatic conditions.[5][10]

Experimental Protocol:

-

Instrument Preparation: Ensure the ARC instrument is properly calibrated and the bomb is clean and dry.

-

Sample Preparation: Place a known amount of 4-(chloromethyl)piperidine hydrochloride (typically 1-5 g) into a spherical, high-pressure sample bomb (e.g., titanium or Hastelloy C).

-

System Assembly: Seal the bomb and place it in the calorimeter. Evacuate and backfill with an inert gas if necessary.

-

Experimental Mode: Use a "Heat-Wait-Seek" mode.

-

Heat: The sample is heated in small temperature steps (e.g., 5 °C).

-

Wait: The system holds at that temperature for a set period (e.g., 15 minutes) to allow for thermal equilibration.

-

Seek: The instrument monitors the sample's self-heat rate. If the rate exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

-

Adiabatic Tracking: Once an exotherm is detected, the calorimeter heaters match the sample temperature, preventing any heat loss to the surroundings. The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

-

Data Analysis:

-

Determine the onset temperature of the self-accelerating decomposition.

-

Calculate the adiabatic temperature rise (ΔTad).

-

Determine the time to maximum rate (TMR).

-

Plot temperature and pressure versus time, and log(pressure) versus 1/T to obtain kinetic parameters.

-

| Parameter | Description | Importance |

| Tonset (TGA/DSC/ARC) | Temperature at which decomposition begins. | Defines the upper limit for safe handling and storage. |

| ΔHd (DSC) | Heat of decomposition. | Quantifies the energy released during decomposition. |

| ΔTad (ARC) | Adiabatic temperature rise. | Indicates the maximum temperature the system could reach in a runaway scenario. |

| TMR (ARC) | Time to maximum rate of decomposition. | A critical parameter for assessing the time available for intervention in a process deviation. |

Analysis of Decomposition Products

Identifying the products of thermal decomposition is crucial for understanding the decomposition mechanism and for developing appropriate safety and handling procedures. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is an ideal technique for this purpose.[11]

Experimental Protocol (Py-GC-MS):

-

Sample Preparation: Place a small, accurately weighed amount of 4-(chloromethyl)piperidine hydrochloride into a pyrolysis sample cup.

-

Pyrolysis: Heat the sample to a series of temperatures determined from the TGA and DSC data (e.g., just above the onset of decomposition) in an inert atmosphere.

-

GC Separation: The volatile decomposition products are swept into a gas chromatograph and separated on an appropriate capillary column (e.g., a non-polar or medium-polarity column).

-

MS Detection: The separated components are introduced into a mass spectrometer for identification based on their mass spectra.

-

Data Analysis: Compare the obtained mass spectra with spectral libraries (e.g., NIST) to identify the decomposition products.

Visualization of Workflows

Thermal Stability Assessment Workflow

Caption: Workflow for comprehensive thermal stability analysis.

Potential Decomposition Pathways

Caption: Postulated thermal decomposition pathways.

Safe Handling and Storage Recommendations

Based on the reactive nature and hygroscopicity of 4-(chloromethyl)piperidine hydrochloride, the following handling and storage procedures are imperative:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] For optimal protection against moisture, storage in a desiccator or a glovebox under an inert atmosphere is highly recommended.[8]

-

Handling: Handle in a well-ventilated area, preferably a fume hood.[2] Wear standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[2][3]

-

Drying: For moisture-sensitive reactions, it is best practice to dry the compound under vacuum before use.[8]

Conclusion

References

- CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

-

Picolyl chloride hydrochloride | C6H7Cl2N | CID 23392. PubChem. [Link]

-

Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite furnace molecular absorption spectrometry. RSC Publishing. [Link]

-

Accelerating Rate Calorimeter. Thermal Hazard Technology. [Link]

-

Direct compound-specific stable chlorine isotope analysis of organic compounds with quadrupole GC/MS using standard isotope bracketing. PubMed. [Link]

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ResearchGate. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

Accelerating Rate Calorimeter (ARC). Belmont Scientific. [Link]

-

Accelerating Rate Calorimeter (ARC). NETZSCH Analyzing & Testing. [Link]

-

Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. LCGC International. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 6. belmontscientific.com [belmontscientific.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. chromatographyonline.com [chromatographyonline.com]

Understanding the hygroscopic nature of 4-(chloromethyl)piperidine HCl

An In-Depth Technical Guide to the Hygroscopic Nature of 4-(Chloromethyl)piperidine Hydrochloride

Abstract: 4-(Chloromethyl)piperidine hydrochloride is a pivotal reactive intermediate in modern organic synthesis, particularly within pharmaceutical development pipelines.[1] Its utility, however, is intrinsically linked to its physicochemical properties, among which hygroscopicity is a critical, yet often underestimated, parameter. This technical guide provides a comprehensive examination of the hygroscopic nature of 4-(chloromethyl)piperidine HCl. We will explore the theoretical underpinnings of water sorption, detail robust experimental protocols for its characterization, and discuss the profound implications of this property on stability, handling, and formulation development. This document is intended for researchers, chemists, and drug development professionals who seek to leverage this building block effectively while mitigating the risks associated with its interaction with atmospheric moisture.

Introduction: The Significance of Water in a Solid Matrix

Hygroscopicity is the propensity of a solid material to absorb or adsorb water from the surrounding environment.[2] For an active pharmaceutical ingredient (API) or a key intermediate like 4-(chloromethyl)piperidine HCl, this interaction is far from benign. The presence of water can initiate a cascade of undesirable events, including chemical degradation (e.g., hydrolysis), changes in the solid-state form (e.g., hydrate formation or deliquescence), and alterations to bulk physical properties like powder flow and compactibility.[3][4]

The hydrochloride salt form of 4-(chloromethyl)piperidine is specifically designed to enhance stability and aqueous solubility compared to its free base.[5] However, the presence of the polar hydrochloride moiety also increases the potential for interaction with water molecules. Understanding the extent and rate of water uptake is therefore a non-negotiable aspect of its characterization, directly impacting its storage, handling, and application in moisture-sensitive reactions.[6]

Table 1: Core Physicochemical Properties of 4-(Chloromethyl)piperidine Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 1822-61-3 | [1][5] |

| Molecular Formula | C₆H₁₂ClN·HCl | [1] |

| Molecular Weight | 170.09 g/mol | [1] |

| Appearance | Light brown to brown solid/powder | [1] |

| Melting Point | 128-130 °C | [1][7] |

| Key Characteristic | Hygroscopic | [6][8] |

| Storage | Store in a dry, cool, well-ventilated place under inert gas | [7][8] |

The Mechanism of Water Sorption

Water interacts with a solid through several mechanisms. For a crystalline hydrochloride salt, the primary interactions are:

-

Adsorption: Water molecules bind to the surface of the solid. This is often the initial and fastest step.

-

Absorption: Water penetrates the bulk structure of the solid. In some cases, this can lead to the formation of a hydrate, a crystalline solid that incorporates water molecules into its lattice structure.

-

Deliquescence: A more extreme form of hygroscopicity where the solid absorbs sufficient water from the atmosphere to dissolve and form a liquid solution. This occurs when the vapor pressure of the saturated solution is less than the partial pressure of water in the ambient air.

The piperidine ring itself, while largely aliphatic, contains a secondary amine (protonated in the HCl salt form) that can participate in hydrogen bonding.[9][10] The chloride counter-ion and the chloromethyl group further contribute to the molecule's overall polarity, creating multiple potential sites for interaction with water.

Quantitative Characterization of Hygroscopicity

To properly manage 4-(chloromethyl)piperidine HCl, its hygroscopic tendencies must be quantified. Several robust analytical techniques are employed for this purpose.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with a specified relative humidity (RH) at a constant temperature. It is the gold-standard method for characterizing hygroscopicity as it provides a detailed sorption-desorption isotherm, revealing the equilibrium moisture content at various RH levels, the kinetics of water uptake, and any hysteresis or phase changes that may occur.[11]

-

Sample Preparation: Accurately weigh 5-15 mg of 4-(chloromethyl)piperidine HCl directly into a DVS sample pan.

-

Initial Drying: Equilibrate the sample at 0% RH using dry nitrogen gas until a stable mass is achieved (e.g., dm/dt ≤ 0.002% min⁻¹ over 10 minutes). This establishes a dry reference weight. Causality: This step is crucial to remove any pre-existing adsorbed water, ensuring that the subsequent sorption is solely a function of the material's interaction with the applied humidity.[12]

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate before proceeding to the next humidity level.

-

Desorption Phase: Decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

-

Post-Analysis Characterization: It is best practice to analyze the solid material by X-Ray Powder Diffraction (XRPD) before and after the DVS measurement to determine if any changes in the solid form (e.g., conversion to a hydrate or an amorphous phase) have occurred.[13]

The output is an isotherm plotting the percentage change in mass versus RH. The shape of this curve provides insight into the sorption mechanism. Hysteresis (where the desorption curve does not retrace the sorption curve) can indicate capillary condensation or irreversible phase changes.

Caption: A typical experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Gravimetric Desiccator Method (Pharmacopoeial Method)

A simpler, albeit less detailed, method is the static gravimetric test described in the European Pharmacopoeia (Ph. Eur.).[14] This method classifies a substance based on its weight gain after storage in a desiccator at a fixed high-humidity condition for 24 hours.[12]

-

Sample Preparation: Accurately weigh approximately 0.1-0.3 g of the substance into a tared, shallow weighing bottle.

-

Storage: Place the open weighing bottle into a desiccator containing a saturated solution of ammonium chloride or another appropriate salt to maintain a constant relative humidity of 80 ± 2% RH at 25 ± 1 °C.

-

Equilibration: Store the sample for 24 hours.

-

Final Weighing: Promptly close the weighing bottle inside the desiccator, remove it, and re-weigh it accurately.

-

Calculation: Calculate the percentage weight gain.

The substance is classified according to established criteria.

Table 2: European Pharmacopoeia (Ph. Eur.) Hygroscopicity Classification

Based on weight gain after 24 hours at 25°C and 80% RH.

| Classification | Weight Gain (% w/w) |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Source: Adapted from European Pharmacopoeia and other pharmaceutical guidelines.[12][15]

Karl Fischer (KF) Titration

While DVS and gravimetric methods measure water uptake, Karl Fischer titration directly quantifies the total amount of water present in a sample at a given point in time.[16][17] It is an essential complementary technique. For instance, KF can determine the initial water content of a newly received batch of 4-(chloromethyl)piperidine HCl before it is subjected to a DVS experiment or used in a reaction.[18]

-

Instrument Preparation: Standardize the Karl Fischer titrant against a certified water standard.

-

Sample Introduction: Accurately weigh and introduce a suitable amount of 4-(chloromethyl)piperidine HCl into the titration vessel containing a pre-tared anhydrous solvent (e.g., methanol). Causality: The sample must fully dissolve to release all absorbed and adsorbed water for titration.

-

Titration: Titrate the sample with the KF reagent until the electrometric endpoint is reached.

-

Calculation: The instrument's software calculates the water content as a percentage (w/w) based on the sample weight and the volume of titrant consumed.

Implications for Drug Development & Synthesis

The hygroscopic nature of 4-(chloromethyl)piperidine HCl has direct, practical consequences.

-

Weighing Accuracy: Absorption of atmospheric moisture during weighing can lead to significant errors in the amount of material dispensed, affecting reaction stoichiometry and analytical results.

-

Chemical Stability: The presence of sorbed water can hydrolyze the reactive chloromethyl group to the corresponding, and likely unreactive, hydroxymethyl derivative, reducing the purity and yield of subsequent reactions.[6]

-

Reaction Integrity: In moisture-sensitive reactions, such as those employing strong bases (e.g., NaH, LDA) or organometallic reagents, the water carried by the intermediate can quench the reagents, leading to failed or incomplete reactions.[6]

-

Solid-State Properties: Uncontrolled moisture uptake can lead to particle agglomeration, caking, and poor powder flow, complicating handling and formulation processes.[2]

-

Long-Term Storage: Proper packaging and storage conditions are paramount to maintain the material's integrity over time.[6][7]

Caption: Decision logic for handling hygroscopic 4-(chloromethyl)piperidine HCl.

Conclusion and Best Practices

4-(chloromethyl)piperidine hydrochloride is a valuable synthetic tool whose hygroscopic nature must be actively managed. As a Senior Application Scientist, my recommendation is to treat this material as, at minimum, slightly to moderately hygroscopic until proven otherwise for a specific batch.

Key Recommendations:

-

Always Quantify: Do not rely solely on qualitative descriptions. Perform Karl Fischer titration on newly received batches to establish a baseline water content.

-

Employ DVS: For critical applications or during form screening, a full DVS profile is invaluable for understanding the material's behavior across a range of environmental conditions.

-

Control the Environment: Handle the material in a low-humidity environment. For moisture-sensitive reactions, drying the material under vacuum immediately before use is strongly advised.[6]

-

Store Appropriately: Always store 4-(chloromethyl)piperidine HCl in tightly sealed containers, preferably within a desiccator containing an active desiccant or in a glovebox under an inert atmosphere.[7]

By embracing these principles and employing the robust analytical techniques outlined in this guide, researchers can ensure the integrity of their starting material, leading to more reproducible, reliable, and successful scientific outcomes.

References

- PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.

- Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).

- Ngan, L. H., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 14(8), 749.

- TCI Chemicals. 4-(Chloromethyl)pyridine Hydrochloride.

- BenchChem. 4-(Chloromethyl)piperidine Hydrochloride: A Technical Guide for Researchers.

- Gotor-Gotor, V., et al. (2021).

- MDPI. Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. AAPS PharmSciTech, 7(2), E41.

- Pharmaguideline. (2011).

- European Pharmacopoeia. 5.11. Characters section in monographs.

- BenchChem. Managing the hygroscopic nature of 4-(chloromethyl)piperidine hydrochloride in reactions.

- Wikipedia. Piperidine.

- Sigma-Aldrich. 4-(Chloromethyl)pyridine 97 1822-51-1.

- Ardena. Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)

- Pharma Growth Hub. (2024).

- ECHEMI. 4-(chloromethyl)

- BOC Sciences. Hygroscopicity Testing.

- Fischer, M., & Schepky, G. (1995). The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets. Drug Development and Industrial Pharmacy, 21(3), 279-300.

- BenchChem. Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine.

- Reutzel-Edens, S. M., et al. (2018). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development.

- USP. (2016). BRIEFING 1241 Water–Solid Interactions in Pharmaceutical Systems.

- Mettler Toledo.

- BenchChem. Physical properties of 4-(chloromethyl)piperidine hydrochloride (melting point, solubility).

- Particle Characterisation Labor

- American Pharmaceutical Review. (2010).

- Lee, Y., et al. (2020). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. Physical Chemistry Chemical Physics, 22(14), 7276-7284.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. usp.org [usp.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. 4-(Chloromethyl)pyridine Hydrochloride | 1822-51-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Piperidine - Wikipedia [en.wikipedia.org]

- 10. Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. asiapharmaceutics.info [asiapharmaceutics.info]

- 13. ardena.com [ardena.com]

- 14. uspbpep.com [uspbpep.com]

- 15. pharmagrowthhub.com [pharmagrowthhub.com]

- 16. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. mt.com [mt.com]

The Pivotal Role of 4-(Chloromethyl)piperidine in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its inherent three-dimensional structure allows for the precise spatial orientation of substituents, making it an invaluable tool for optimizing drug-target interactions. Among the plethora of piperidine-based building blocks, 4-(chloromethyl)piperidine hydrochloride stands out as a particularly versatile and reactive intermediate.[3] Its bifunctional nature, featuring a modifiable piperidine nitrogen and a reactive chloromethyl group, enables its facile incorporation into diverse molecular frameworks, significantly impacting the pharmacological properties of the resulting compounds, including their potency, selectivity, and pharmacokinetic profiles.[3] This guide provides a comprehensive exploration of 4-(chloromethyl)piperidine as a key building block in drug discovery, delving into its synthesis, reactivity, and strategic application in the construction of therapeutic agents. We will present detailed experimental protocols, discuss structure-activity relationships, and showcase its utility through case studies in the development of kinase inhibitors and ion channel modulators.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring is a recurring motif in a multitude of FDA-approved drugs, spanning a wide range of therapeutic areas including oncology, central nervous system disorders, and infectious diseases.[4] Its popularity stems from a combination of favorable physicochemical properties. The piperidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological targets. Furthermore, the saturated, conformationally flexible ring allows for the precise positioning of substituents in three-dimensional space, enabling chemists to fine-tune binding affinity and selectivity. The incorporation of a piperidine moiety can also favorably modulate a compound's pharmacokinetic properties, such as solubility, lipophilicity, and metabolic stability, enhancing its drug-like characteristics.[4]

4-(Chloromethyl)piperidine, in particular, serves as a powerful tool for introducing the 4-(piperidinomethyl) group. This substituent can act as a key pharmacophoric element, for instance, by engaging in hydrogen bonding interactions within the ATP-binding pocket of kinases, often leading to a significant enhancement of inhibitory activity.[3]

Synthesis of 4-(Chloromethyl)piperidine Hydrochloride

A reliable supply of high-quality starting materials is paramount in drug development. While 4-(chloromethyl)piperidine hydrochloride is commercially available, understanding its synthesis is crucial for process development and troubleshooting. A plausible and commonly employed synthetic route involves the chlorination of 4-(hydroxymethyl)piperidine.[5]

This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂). The subsequent introduction of hydrochloric acid yields the more stable hydrochloride salt.[5]

Caption: Proposed synthetic workflow for 4-(chloromethyl)piperidine hydrochloride.[5]

General Experimental Protocol for Synthesis (Proposed)

Disclaimer: The following is a generalized, hypothetical protocol based on standard organic synthesis procedures. It should be adapted and optimized with appropriate laboratory safety precautions.[5]

Reaction Setup: In a well-ventilated fume hood, a solution of 4-(hydroxymethyl)piperidine in an inert solvent such as dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to 0 °C.[5]

Chlorination: Thionyl chloride (approximately 1.1 equivalents) is dissolved in the same solvent and added dropwise to the cooled solution of the alcohol. The reaction is stirred at a low temperature and then allowed to warm to room temperature.[5]

Work-up: After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), the solvent and excess thionyl chloride are removed under reduced pressure.[5]

Salt Formation: The resulting crude 4-(chloromethyl)piperidine is dissolved in a suitable solvent (e.g., diethyl ether), and a solution of hydrochloric acid in the same or a compatible solvent is added to precipitate the hydrochloride salt.[5]

Isolation: The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.[5]

Reactivity and Key Transformations